molecular formula C28H25NO5 B2383481 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-47-4

8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2383481
CAS No.: 866809-47-4
M. Wt: 455.51
InChI Key: FLPBHCUTQOXIDC-UHFFFAOYSA-N
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Description

This compound belongs to a class of quinoline derivatives characterized by a fused [1,4]dioxino ring system. The core structure consists of a quinolin-9-one scaffold substituted at position 6 with a 4-methoxyphenylmethyl group and at position 8 with a 4-ethylbenzoyl moiety. The ethyl group on the benzoyl substituent enhances lipophilicity, while the methoxy group on the benzyl side chain may contribute to electronic modulation and solubility.

Properties

IUPAC Name

8-(4-ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-3-18-4-8-20(9-5-18)27(30)23-17-29(16-19-6-10-21(32-2)11-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPBHCUTQOXIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents, potentially enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its quinoline core suggests potential use in studying biological processes and developing new bioactive compounds.

    Medicine: The compound’s structure indicates potential pharmacological applications, including the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The ethylbenzoyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and computational properties of the target compound with its closest analogs (data derived from referenced evidence):

Compound Name Substituent (Position 8) Substituent (Position 6) Molecular Weight (g/mol) XLogP3 Rotatable Bonds Key Features References
Target Compound 4-Ethylbenzoyl 4-Methoxyphenylmethyl ~455.5 (estimated) ~5.2 7 High lipophilicity, moderate polarity
8-(4-Ethoxybenzoyl)-6-[(4-Methoxyphenyl)Methyl]-... 4-Ethoxybenzoyl 4-Methoxyphenylmethyl 471.5 4.8 7 Increased polarity due to ethoxy group
8-Benzoyl-6-[(4-Fluorophenyl)Methyl]-... Benzoyl 4-Fluorophenylmethyl 415.4 4.6 4 Electron-withdrawing fluorine, lower MW
8-(3,4-Dimethoxybenzoyl)-6-[(4-Chlorophenyl)Methyl]-... 3,4-Dimethoxybenzoyl 4-Chlorophenylmethyl ~515.9 (calculated) ~3.9 6 (estimated) Enhanced H-bonding capacity, bulkier
2-[8-(4-Ethoxybenzoyl)-...-Acetamide 4-Ethoxybenzoyl Acetamide-linked 4-methoxyphenyl 471.5 (CAS: 866345-24-6) ~3.5 9 (estimated) Polar acetamide group, higher solubility

Substituent Effects on Physicochemical Properties

  • Lipophilicity (XLogP3): The target compound’s 4-ethylbenzoyl group likely increases lipophilicity (estimated XLogP3 ~5.2) compared to its ethoxybenzoyl analog (XLogP3 4.8) due to reduced polarity . Fluorophenyl (XLogP3 4.6) and dimethoxybenzoyl (XLogP3 ~3.9) variants exhibit lower logP values, reflecting enhanced solubility .
  • Rotatable Bonds: The target compound and its ethoxy analog have 7 rotatable bonds, suggesting moderate conformational flexibility. The acetamide derivative (9 rotatable bonds) may exhibit increased metabolic instability .

Biological Activity

The compound 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound reflects its complex structure, which includes a quinoline core modified by various functional groups. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4} and it possesses a molecular weight of approximately 354.40 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the dioxin ring and subsequent modifications to introduce the ethylbenzoyl and methoxyphenyl groups. Specific methodologies can vary, but they generally include:

  • Reactions involving benzoyl chlorides.
  • Cyclization steps to form the dioxin structure.
  • Functional group modifications to achieve the final product.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

Results from preliminary screenings suggest that this compound may possess notable antibacterial activity, similar to other quinoline derivatives that have shown efficacy against resistant strains of bacteria .

Anticancer Potential

Quinoline derivatives are also known for their anticancer properties. The biological activity of this compound is being investigated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell proliferation.
  • Induction of oxidative stress leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2012 synthesized several quinoline derivatives and screened them for antimicrobial activity. The results indicated that certain modifications significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another study focused on the anticancer properties of related compounds found that modifications to the quinoline structure could enhance cytotoxicity against specific cancer cell lines. This suggests that further exploration into the structural variations of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one could yield promising therapeutic agents.

Data Summary

Biological ActivityTested Organisms/Cell LinesObserved Effects
AntimicrobialE. coliSignificant inhibition
S. aureusSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

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